molecular formula C14H18ClNO B11010769 (2E)-3-(4-chlorophenyl)-N-(2-methylbutan-2-yl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(2-methylbutan-2-yl)prop-2-enamide

Cat. No.: B11010769
M. Wt: 251.75 g/mol
InChI Key: BAIYWLNHQVIBNP-JXMROGBWSA-N
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Description

(E)-3-(4-CHLOROPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a chlorophenyl group, a tert-pentyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLOROPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE typically involves the reaction of 4-chlorobenzaldehyde with tert-pentylamine and an appropriate acylating agent under controlled conditions. The reaction may proceed through a condensation mechanism, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLOROPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-BROMOPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE: Similar structure with a bromine atom instead of chlorine.

    (E)-3-(4-METHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE: Contains a methoxy group instead of chlorine.

    (E)-3-(4-FLUOROPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE: Features a fluorine atom in place of chlorine.

Uniqueness

(E)-3-(4-CHLOROPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(2-methylbutan-2-yl)prop-2-enamide

InChI

InChI=1S/C14H18ClNO/c1-4-14(2,3)16-13(17)10-7-11-5-8-12(15)9-6-11/h5-10H,4H2,1-3H3,(H,16,17)/b10-7+

InChI Key

BAIYWLNHQVIBNP-JXMROGBWSA-N

Isomeric SMILES

CCC(C)(C)NC(=O)/C=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CCC(C)(C)NC(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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